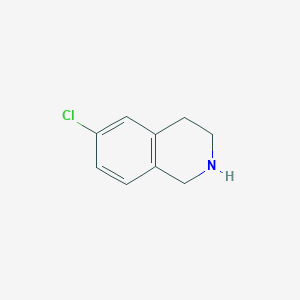

6-Chloro-1,2,3,4-tetrahydroisoquinoline

Description

Overview of Tetrahydroisoquinoline (THIQ) Scaffold Significance in Medicinal Chemistry

The THIQ scaffold is a recurring structural theme in a vast number of pharmacologically active compounds. tandfonline.comnih.gov Its importance is underscored by its presence in numerous clinically used drugs. tandfonline.com The synthetic accessibility of the THIQ core, coupled with the reactivity of its secondary amine, makes it an ideal platform for chemical modifications aimed at optimizing biological activity. nih.govtandfonline.com

The THIQ nucleus is a fundamental component of the large and diverse family of isoquinoline (B145761) alkaloids, which are widely distributed in nature, particularly in the plant kingdom. rsc.orgnih.govacs.org These naturally occurring compounds have been a rich source of inspiration for the development of new therapeutic agents for decades. rsc.orgnih.gov Simple THIQ alkaloids are commonly found in plant families such as Cactaceae, Chenopodiaceae, and Fabaceae. acs.org More complex structures, including the potent antitumor antibiotics like Naphthyridinomycin, quinocarcin, and saframycins, also feature the THIQ core, highlighting its significance in the biosynthesis of potent natural medicines. rsc.orgnih.gov

| Natural Product Class | Core Structure | Notable Examples |

| Simple THIQ Alkaloids | Tetrahydroisoquinoline | Salsolidine |

| Antitumor Antibiotics | Tetrahydroisoquinoline | Naphthyridinomycin, Quinocarcin, Saframycin A |

| Aporphine Alkaloids | Tetrahydroisoquinoline | - |

| Dysoxylum Alkaloids | Tetrahydroisoquinoline | - |

The versatility of the THIQ scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. rsc.orgnuph.edu.uaresearchgate.net These compounds have been reported to possess a wide range of therapeutic properties, making them attractive candidates for drug development in various disease areas. nih.gov The biological potential of THIQ analogs is often modulated by the nature and position of substituents on the heterocyclic backbone. nuph.edu.uaresearchgate.net

Reported Pharmacological Activities of THIQ Derivatives:

Antitumor tandfonline.comresearchgate.netnih.gov

Antibacterial nih.gov

Antifungal nih.gov

Antimalarial nih.gov

Anti-inflammatory nih.govmdpi.com

Anticonvulsant nuph.edu.uaresearchgate.net

Neuroprotective mdpi.com

Specific Context of 6-Chloro-1,2,3,4-tetrahydroisoquinoline

Within the vast landscape of THIQ derivatives, this compound stands out as a particularly valuable synthetic intermediate. The presence of a chlorine atom at the 6-position of the isoquinoline ring system enhances its reactivity and provides a handle for further chemical modifications, making it a key component in the synthesis of more complex molecules. chemimpex.com

This compound serves as a fundamental building block in organic synthesis, enabling the construction of diverse molecular architectures. chemimpex.comchemimpex.com Its utility in creating complex molecules makes it a valuable tool for chemists engaged in innovative drug design. chemimpex.com The chlorinated tetrahydroisoquinoline structure is a key intermediate in the synthesis of various bioactive compounds. chemimpex.com

This specific compound is widely utilized in pharmaceutical research and development, particularly in the creation of novel therapeutic agents. chemimpex.comchemimpex.com It is a crucial intermediate in the synthesis of pharmaceuticals targeting a range of conditions, with a notable focus on neurological disorders. chemimpex.comchemimpex.com Researchers have employed this compound in the synthesis of potential treatments for conditions such as depression and anxiety. chemimpex.com

Research Objectives and Scope of the Outline

The primary objective of research centered on this compound and its parent scaffold is to explore their vast chemical space to identify and optimize novel therapeutic agents. The scope of this article is to provide a focused overview of the significance of the THIQ scaffold in medicinal chemistry, its prevalence in nature, and its diverse pharmacological activities. Furthermore, it specifically highlights the role of this compound as a key building block in organic synthesis and its applications in pharmaceutical research, adhering strictly to the outlined topics.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSURINBXOVVUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472772 | |

| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33537-99-4 | |

| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The synthesis of the 6-chloro-1,2,3,4-tetrahydroisoquinoline core is most commonly achieved through multi-step sequences that build the heterocyclic ring from appropriately substituted acyclic precursors. The two most prominent and historically significant methods are the Bischler-Napieralski and Pictet-Spengler reactions. mdpi.comorganic-chemistry.org These methods involve the cyclization of a β-phenylethylamine derivative, where the chlorine atom is already present on the aromatic ring.

Chlorination of Tetrahydroisoquinoline Precursors

Direct chlorination of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) molecule is a less common approach for the specific synthesis of the 6-chloro isomer. The tetrahydroisoquinoline ring system is activated towards electrophilic aromatic substitution. The amino group, being an ortho-, para-director, would theoretically direct incoming electrophiles to the 6- and 8-positions. However, achieving high regioselectivity for the 6-position over the 8-position can be challenging and may lead to mixtures of isomers. Consequently, synthetic strategies that begin with a pre-chlorinated starting material, such as 4-chlorophenethylamine (B57563), are generally preferred to ensure unambiguous placement of the chlorine atom at the desired position.

Multi-step Synthetic Strategies

Several multi-step strategies have been established for the synthesis of the tetrahydroisoquinoline skeleton, which are readily adaptable for the preparation of its 6-chloro derivative. These routes construct the heterocyclic ring through intramolecular cyclization reactions.

One of the most utilized methods is the Bischler-Napieralski reaction , which involves the acid-catalyzed cyclodehydration of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then reduced to the corresponding tetrahydroisoquinoline. nih.govrsc.org For the target compound, the synthesis commences with 4-chlorophenethylamine, which is first acylated (e.g., with acetyl chloride or acetic anhydride) to form N-[2-(4-chlorophenyl)ethyl]acetamide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions to induce cyclization and form 6-chloro-1-methyl-3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Subsequent reduction of the imine bond in this intermediate, typically with sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yields 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline. nih.gov If the unsubstituted title compound is desired, a formyl group is used for acylation, which results in a C1-unsubstituted dihydroisoquinoline that can be similarly reduced.

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |

| 1. Amidation | 4-chlorophenethylamine | Acetyl chloride, base | N-[2-(4-chlorophenyl)ethyl]acetamide | 0°C to RT, inert solvent |

| 2. Cyclization | N-[2-(4-chlorophenyl)ethyl]acetamide | POCl₃ or PPA | 6-chloro-1-methyl-3,4-dihydroisoquinoline | Reflux (e.g., in toluene (B28343) or xylene) |

| 3. Reduction | 6-chloro-1-methyl-3,4-dihydroisoquinoline | NaBH₄ or H₂, Pd/C | 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Methanol for NaBH₄; pressure for H₂ |

Another cornerstone of tetrahydroisoquinoline synthesis is the Pictet-Spengler reaction . organicreactions.orgthermofisher.com This reaction forms the tetrahydroisoquinoline ring in a single synthetic operation by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize this compound, 4-chlorophenethylamine is reacted with formaldehyde (B43269). The reaction proceeds via the initial formation of a Schiff base (imine), which is protonated to form an electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to close the six-membered ring, a process known as an intramolecular Mannich reaction. wikipedia.org The reaction typically requires strong protic or Lewis acids and heating, although milder conditions have been developed for activated aromatic systems. wikipedia.org

| Reactant A | Reactant B | Catalyst | Product | Typical Conditions |

| 4-chlorophenethylamine | Formaldehyde (or paraformaldehyde) | HCl, TFA, or Lewis Acid | This compound | Reflux in protic solvent |

While not a classical route to tetrahydroisoquinolines, the principles of the Henry (nitroaldol) reaction can be applied in a multi-step sequence. The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. A hypothetical route to a 6-chloro-THIQ derivative could begin with the reaction of 4-chlorobenzaldehyde (B46862) and nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. Subsequent reduction of both the nitro group to an amine and the alkene double bond would yield 1-(4-chlorophenyl)propan-2-amine. This intermediate could then undergo a Pictet-Spengler-type cyclization with formaldehyde to furnish 6-chloro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. This multi-step approach offers a way to introduce substituents at different positions of the heterocyclic ring.

Reductive cyclization, or domino reactions, provide an efficient pathway to heterocyclic systems by combining multiple transformations in a single pot. nih.gov A relevant strategy involves a reduction-reductive amination sequence. For instance, a 2-(4-chlorophenyl)-nitroalkane could be subjected to catalytic hydrogenation (e.g., using Pd/C). This would reduce the nitro group to a primary amine, which could then be made to react in situ with an aldehyde (e.g., formaldehyde added to the reaction mixture). The resulting imine would then be reduced under the same hydrogenation conditions to close the ring and form the N-methylated tetrahydroisoquinoline product. nih.gov This approach is valued for its atom economy and operational simplicity.

As detailed previously, the Bischler-Napieralski reaction is a prime example of a strategy that involves intramolecular cyclization (an electrophilic aromatic substitution) followed by a distinct reduction step. nih.govrsc.org The cyclization forms a C=N double bond within the newly formed ring, creating a 3,4-dihydroisoquinoline. This imine functionality is readily susceptible to nucleophilic attack by hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst) is a highly effective method for this reduction, converting the dihydroisoquinoline intermediate into the final this compound product. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

When a substituent is present at the C1 position of the tetrahydroisoquinoline ring, a stereocenter is created. The synthesis of enantiomerically pure C1-substituted THIQs is of great interest, as the biological activity of these compounds is often stereospecific. rsc.orgmdpi.com

Stereoselective synthesis can be achieved by modifying established routes. A common strategy is the asymmetric reduction of a prochiral 6-chloro-3,4-dihydroisoquinoline (B12927424) intermediate (generated via the Bischler-Napieralski reaction). rsc.orgrsc.org This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. mdpi.com Transition metal catalysts, typically based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, TsDPEN), can effectively reduce the imine bond with high enantioselectivity, yielding the desired chiral 6-chloro-1-substituted-1,2,3,4-tetrahydroisoquinoline with a high enantiomeric excess (ee). mdpi.com

Another approach involves the use of chiral auxiliaries. For example, a chiral auxiliary, such as the Ellman's tert-butanesulfinamide, can be attached to the nitrogen of a 4-chlorophenethylamine derivative. researchgate.net This auxiliary can direct the stereochemical outcome of the cyclization step or a subsequent nucleophilic addition at the C1 position, after which the auxiliary is removed to reveal the chiral product. researchgate.net

Enzymatic methods, such as using a Norcoclaurine Synthase (NCS) to catalyze a stereoselective Pictet-Spengler reaction, have also been developed. nih.gov While highly efficient for their natural substrates, their applicability to less-activated, unnatural precursors like 4-chlorophenethylamine may be limited.

For cases where a racemic mixture of a chiral 6-chloro-THIQ derivative is synthesized, chiral resolution can be employed to separate the enantiomers. The classical method involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, treatment with a base liberates the single enantiomer of the this compound derivative.

Preparation of Enantiomerically Pure Intermediates

The synthesis of enantiomerically pure THIQs is crucial as the biological activity of these compounds is often stereospecific. scirp.org A primary strategy involves the asymmetric reduction of prochiral 3,4-dihydroisoquinolines (DHIQs), which are commonly prepared via the Bischler-Napieralski reaction. scirp.orgslideshare.net This reaction involves the cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

Once the DHIQ intermediate is formed, its asymmetric reduction is a key step to establish the stereocenter at the C1 position. Asymmetric Transfer Hydrogenation (ATH) using Noyori-type chiral half-sandwich catalysts is a well-established method for this transformation. scirp.org These reactions typically employ a ruthenium or rhodium catalyst with a chiral diamine ligand to deliver the chiral THIQ with high enantioselectivity.

Another approach involves the use of chiral auxiliaries. For instance, the Andersen reagent, a chiral sulfinate, can be reacted with a phenylethylamine to form an N-sulfinyl amine intermediate. This intermediate then undergoes a diastereoselective Pictet-Spengler condensation with an aldehyde, followed by the removal of the chiral auxiliary to yield the enantiopure THIQ. rsc.org

Enzymatic methods also provide a direct route to enantiopure THIQs. Norcoclaurine synthase (NCS), for example, catalyzes a stereoselective Pictet-Spengler reaction. tandfonline.com Studies have shown that NCS exhibits broad substrate specificity, allowing for the synthesis of various unnatural, optically active 1-substituted THIQs in a single step with high yields and enantiomeric excess. tandfonline.com

Derivatization for Enantiomeric Composition Determination

Determining the optical purity or enantiomeric excess (ee) of a chiral compound is essential. A robust method for THIQs involves pre-column derivatization with a chiral reagent, which converts the pair of enantiomers into a pair of diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatography techniques, such as gas chromatography (GC). scirp.orgscirp.org

A common and effective derivatizing agent is (–)-(1R)-menthyl chloroformate. scirp.orgresearchgate.net This reagent reacts with the secondary amine of the THIQ enantiomers to form stable diastereomeric carbamates. The differing physical properties of these diastereomers allow for their separation on a non-polar GC column, with the peak areas corresponding to their relative amounts in the original mixture. scirp.org This method has proven effective for a variety of substituted THIQs, achieving excellent resolution factors (R > 1.5) and allowing for accurate determination of the enantiomeric composition. scirp.orgresearchgate.net

Table 1: GC Analysis of Derivatized THIQ Diastereomers

This table is representative of the technique; specific data for this compound would require experimental determination.

| THIQ Derivative | Chiral Derivatizing Agent | Resulting Diastereomers | Chromatographic Method | Outcome |

|---|---|---|---|---|

| (R/S)-1-Methyl-THIQ | (–)-(1R)-Menthyl Chloroformate | Diastereomeric carbamates | Achiral GC | Baseline separation of peaks, allowing for ee calculation |

The structure of the resulting carbamates can be confirmed by GC-MS analysis, which shows characteristic fragmentation patterns. scirp.org This derivatization technique provides a reliable and accessible alternative to chiral HPLC for routine analysis of optical purity in both research and process development settings. scirp.org

Novel Synthetic Approaches and Methodological Advancements

Modern organic synthesis seeks to improve efficiency, reduce waste, and access novel chemical space. For THIQ synthesis, this has led to the development of advanced one-pot reactions and innovative catalytic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. researchgate.netcaltech.edu Several MCRs have been developed for the synthesis of highly functionalized THIQ derivatives. rsc.org For example, a four-component reaction involving an amine, an aldehyde, an isocyanide, and an azide (B81097) can be used to construct tetrazolyl-THIQ analogs in a catalyst-free, one-pot process. rsc.org The Ugi reaction is another powerful isocyanide-based MCR that has been applied to the synthesis of THIQ-1-carboxylic acid derivatives from 3,4-dihydroisoquinolines, isocyanides, and various acids. researchgate.net

Chemoenzymatic one-pot processes combine the selectivity of enzymes with the versatility of chemical reactions. A notable example involves the oxidation of a benzylic alcohol to an aldehyde using a laccase/TEMPO system, which is then directly subjected to a Pictet-Spengler reaction with a β-arylethylamine in the same pot to form the THIQ ring. mdpi.com This approach avoids the isolation of intermediate aldehydes and often proceeds under mild, aqueous conditions. mdpi.com Similarly, the Petasis reaction, a boronic acid Mannich-type reaction, can be combined with a Pomeranz–Fritsch–Bobbitt cyclization in a sequential one-pot strategy to produce enantiopure THIQ-1-carboxylic acids. nih.gov

Catalysis is central to the efficient and selective synthesis of THIQs. Both transition-metal catalysts and organocatalysts have been extensively used.

Transition-Metal Catalysis: Asymmetric hydrogenation and transfer hydrogenation of DHIQs or isoquinolinium salts are powerful methods for producing chiral THIQs. organic-chemistry.org Catalysts based on iridium and ruthenium, paired with chiral ligands like JosiPhos or those derived from binaphane, have achieved excellent enantioselectivity in the hydrogenation of 3-substituted isoquinolinium salts. mdpi.com Copper-catalyzed methods have also been employed, for instance, in the intramolecular hydroamination of amino alkenes to furnish enantiomerically pure THIQs. rsc.org

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive heavy metals. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have emerged as highly effective catalysts for enantioselective Pictet-Spengler reactions. rsc.org These catalysts protonate and activate the imine intermediate, guiding the cyclization to favor one enantiomer. Proline, a simple amino acid, has also been shown to catalyze cascade reactions to form complex THIQ-containing structures with good yields and enantioselectivities. armchemfront.com

Table 2: Comparison of Catalytic Methods for THIQ Synthesis

| Catalyst Type | Reaction | Key Features | Example Catalyst/Ligand |

|---|---|---|---|

| Transition Metal | Asymmetric Hydrogenation | High enantioselectivity, broad substrate scope | [Ir(cod)Cl]₂ with JosiPhos ligand |

| Transition Metal | Asymmetric Transfer Hydrogenation | Uses common hydrogen donors (e.g., formic acid) | Ru(II)/TsDPEN complexes |

| Organocatalyst | Pictet-Spengler Reaction | Metal-free, environmentally benign | Chiral phosphoric acids (e.g., TRIP) |

| Organocatalyst | Cascade Reaction | Builds complex scaffolds from simple precursors | (L)-Proline |

| Biocatalyst | Enzymatic Pictet-Spengler | High stereoselectivity, mild aqueous conditions | Norcoclaurine Synthase (NCS) |

Scale-Up Considerations for Pharmaceutical Development

Transitioning a synthetic route from laboratory scale to industrial production presents numerous challenges. For a compound like this compound intended for pharmaceutical use, key considerations include safety, cost, robustness, and regulatory compliance.

Route Selection: Classic, well-understood reactions like the Bischler-Napieralski and Pictet-Spengler are often preferred for initial scale-up due to their predictability. mdpi.comorganicreactions.org However, their often harsh conditions (strong acids, high temperatures) can be problematic. Newer, catalytically driven processes may offer milder conditions and higher efficiency, but the cost and toxicity of the catalyst become critical factors. For instance, expensive iridium or ruthenium catalysts must be used at very low loadings and efficiently removed from the final product to meet regulatory limits (typically in parts-per-million).

Process Safety: Reactions must be assessed for thermal hazards. The quenching of reagents used in Bischler-Napieralski cyclizations (e.g., POCl₃) can be highly exothermic and require careful control of addition rates and cooling.

Starting Material and Reagent Cost: The economic viability of a synthetic route is paramount. The cost and availability of the starting β-phenylethylamine and the cyclizing partner (e.g., an aldehyde for the Pictet-Spengler reaction) must be considered for large-scale procurement.

Purification: On a large scale, purification by chromatography is often prohibitively expensive and time-consuming. The ideal process will yield a product that can be purified by crystallization. This requires careful control of the reaction to minimize byproducts that may inhibit crystallization or be difficult to purge.

Waste Management: The environmental impact and cost of waste disposal are significant. Atom-economical reactions like MCRs are advantageous. Solvents are a major contributor to waste, so processes that use recyclable solvents or operate in water are preferred.

Ultimately, the development of a scalable synthesis requires a multidisciplinary approach, balancing chemical efficiency with engineering, safety, and economic constraints to deliver a high-quality active pharmaceutical ingredient.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 6 Chloro 1,2,3,4 Tetrahydroisoquinoline Analogs

Design Principles for Derivatization of the 6-Chloro-1,2,3,4-tetrahydroisoquinoline Scaffold

The development of novel analogs from the this compound core is guided by established medicinal chemistry principles. Derivatization strategies aim to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to optimize its interaction with biological targets and improve its pharmacokinetic profile. nih.govnih.gov

Strategic modifications involve the introduction of various substituents at different positions of the THIQ ring to probe the chemical space around the core scaffold. nih.gov The goal is to identify functional groups that enhance biological activity and selectivity. For instance, in the development of antitubercular agents, a series of 5,8-disubstituted THIQ analogs were synthesized to explore how different groups at these positions affect potency against Mycobacterium tuberculosis. nih.gov This systematic approach allows chemists to build a comprehensive understanding of the structure-activity relationships.

Another key design strategy is the incorporation of known biologically active moieties into the this compound structure. nih.gov This approach can lead to hybrid compounds with synergistic or novel pharmacological effects. By attaching pharmacophores known to interact with specific enzymes or receptors, chemists can direct the resulting analog toward a desired biological target. nih.govnih.gov This method leverages existing knowledge of active chemical fragments to expedite the discovery of potent and selective molecules.

Structure-Activity Relationship (SAR) Analysis

The presence of a chlorine atom, particularly at the 6-position of the THIQ ring, significantly modulates the compound's biological profile. chemimpex.com The chlorine atom is an electron-withdrawing group that enhances the reactivity of the scaffold, making it a versatile intermediate for further synthesis. chemimpex.com From an SAR perspective, the introduction of chlorine can have several positive effects:

Binding Interactions : The chlorine atom can participate in non-bonding interactions, such as halogen bonding, with the target protein or enzyme, potentially increasing binding affinity. researchgate.net

Metabolic Stability : Substitution at a position susceptible to metabolic hydroxylation can block this pathway, thereby increasing the compound's metabolic stability and duration of action. researchgate.net

In studies of THIQ derivatives designed as KRas inhibitors for colon cancer, analogs bearing a chloro group on an attached phenyl ring demonstrated significant inhibitory activity, highlighting the favorable contribution of this halogen substituent. nih.govnih.gov

The biological activity of THIQ analogs is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov For example, in a series of 5,8-disubstituted THIQs evaluated for antimycobacterial properties, large substituents such as a benzyl (B1604629) group at the 5-position were well-tolerated, while N-methylpiperazine was identified as the preferred group at the 8-substituent position. nih.gov These findings indicate that specific positions on the THIQ core have distinct steric and electronic requirements for optimal interaction with the biological target. nih.govacs.org

The secondary amine nitrogen atom (at position 2) of the THIQ ring is a common and critical site for modification. nih.gov Altering the substituent at this position directly influences the compound's basicity, polarity, and potential for hydrogen bonding, which can dramatically affect its biological activity.

In the development of antitubercular agents, the nature of the linker and terminal group attached to the nitrogen atom was found to be crucial. SAR studies on N-substituted THIQs showed that linkers such as –CH₂– or –CONH– were more effective than –CO– or –COCH₂– linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. nih.gov

Similarly, in the design of CXCR4 antagonists, modifications to the nitrogen atom were explored to enhance potency and metabolic stability. Various N-substituted analogs bearing alkyl, amido, and benzyl groups were synthesized to modulate the basicity and lipophilicity of the parent compound. nih.gov

Table of N-Substituted Tetrahydroisoquinoline Analogs and Their Activity

The following table summarizes research findings on how different linkers attached to the nitrogen atom of the THIQ scaffold influence antimycobacterial activity.

| Linker Group | Efficacy | Rationale for Activity | Source |

| –CH₂– | More Effective | Optimal positioning of the terminal aromatic ring for target binding. | nih.gov |

| –CONH– | More Effective | Favorable positioning of the terminal aromatic ring. | nih.gov |

| –CO– | Less Effective | Suboptimal orientation of the terminal aromatic ring. | nih.gov |

| –COCH₂– | Less Effective | Suboptimal orientation of the terminal aromatic ring. | nih.gov |

Impact of Substituents at Different Positions of the THIQ Ring

Alterations in the Aromatic Ring

The substitution pattern on the aromatic ring of the tetrahydroisoquinoline nucleus plays a critical role in modulating the biological activity of its analogs. The presence and nature of substituents influence factors such as binding affinity to target receptors and enzymes.

In the context of anticancer agents, the presence of an electronegative group on a phenyl ring attached to the THIQ scaffold has been shown to be beneficial. One study found that a THIQ derivative bearing a chloro group on an attached phenyl ring exhibited significant inhibition of Kirsten rat sarcoma viral oncogene homolog (KRas). nih.gov This suggests that electronegative substituents on aromatic portions of the molecule can enhance certain biological activities.

Substitutions at the 1, 3, and Other Positions

Modifications at positions other than the aromatic ring also profoundly impact the biological profile of THIQ analogs. SAR studies have explored substitutions at the C1, C5, and C8 positions, as well as alterations to side chains attached to the nitrogen at position 2.

In a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of Mycobacterium tuberculosis, researchers found that large substituents at the 5-position were well-tolerated. nih.gov Conversely, the nature of the linker group for side chains attached elsewhere was important for activity. Linkers such as –CO– and –COCH2– were found to be less effective than –CH2– or –CONH– linkers, suggesting that the precise positioning of a terminal aromatic ring is crucial for target binding. nih.gov For antitrypanosomal 4,6-dihydroxy THIQ analogs, preliminary SAR analysis indicated that substitution at the 1-position of the THIQ nucleus did not affect the activity. rsc.org

The table below summarizes key SAR findings for substitutions at various positions on the THIQ scaffold from a study on antitubercular agents. nih.gov

| Position | Substituent/Linker | Observation |

| 5 | Large groups (e.g., Benzyl) | Well-tolerated, maintaining activity. |

| 8 | N-methylpiperazine | Preferred substituent for improved potency. |

| Side Chain Linker | –CO–, –COCH2– | Less effective. |

| Side Chain Linker | –CH2–, –CONH– | More effective, suggesting importance of terminal ring positioning. |

Conformational Analysis and its Relation to Bioactivity

The three-dimensional conformation of tetrahydroisoquinoline derivatives is intrinsically linked to their biological activity. The flexibility or rigidity of the THIQ ring system and its substituents determines how well the molecule can fit into the binding site of a biological target.

Docking studies of novel THIQ analogs designed as HIV-1 reverse transcriptase (RT) inhibitors revealed that active compounds often adopt a specific "butterfly-like" conformation within the binding pocket of the enzyme. nih.gov This conformation is similar to that of other non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting a common structural requirement for binding and inhibition. nih.gov

Furthermore, crystal structure analysis combined with puckering analysis of the tetrahydroisoquinoline unit helps to define its precise geometry. tandfonline.com In some derivatives, the conformation is constrained by intramolecular hydrogen bonds. tandfonline.com Understanding these preferred conformations is essential for designing ligands that are pre-organized for optimal interaction with their target, potentially leading to higher affinity and selectivity.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for this compound analogs. These methods provide insights into ligand-target interactions at the molecular level, helping to rationalize experimental findings and guide the design of new, more potent compounds. nih.govub.edu

Molecular dynamics simulations and modeling studies have been used to understand how THIQ derivatives bind to protein targets. For example, computational studies showed that a specific dioxogenated tetrahydroisoquinoline binds directly to the p1 pocket of the KRas protein, a key target in cancer therapy. ub.edu

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. This method has been widely applied to tetrahydroisoquinoline derivatives to elucidate their binding modes with various biological targets, including enzymes and receptors.

Docking studies have successfully predicted the binding poses of THIQ analogs in several key proteins:

HIV-1 Reverse Transcriptase (RT): Analogs were docked into the non-nucleoside inhibitor (NNI) binding pocket. The studies indicated that the 6,7-dimethoxy groups of the THIQ moiety engage in hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. nih.govscispace.com

VEGF Receptor: In a study of anti-angiogenesis agents, active THIQ compounds were shown to form crucial hydrogen bonding interactions between the amide oxygen atom of the THIQ derivative and the carboxylic acid group of the amino acid residue GLU 885 in the active site. nih.gov

Dopamine (B1211576) D3 Receptor (D3R): Docking of high-affinity ligands revealed that an added phenyl ring moiety interacts with the Cys181 residue in the D3R, which partially accounts for the strong binding affinity observed. nih.gov

These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining the biological activity of these compounds. The table below summarizes findings from various docking studies.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 | Hydrophobic Contacts | nih.gov |

| VEGF Receptor | GLU 885 | Hydrogen Bonding | nih.gov |

| KRas Receptor | THR 74 | Hydrogen Bonding | nih.gov |

| Dopamine D3 Receptor | Cys181 | Phenyl Ring Interaction | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules with the potential for similar activity.

A 3D pharmacophore model was successfully generated for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity. nih.gov The best-performing model consisted of five key features:

Two hydrogen bond acceptors

Two hydrophobic features

One hydrophobic aromatic region

This model demonstrated a high correlation coefficient (0.919) with the experimental data for the training set of 17 compounds, indicating its strong predictive power. nih.gov Such validated models serve as efficient tools in the rational design of new anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.gov

Biological Activity and Pharmacological Potential of 6 Chloro 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Neuropharmacological Investigations

The structural similarity of certain tetrahydroisoquinoline derivatives to known neurotoxins has prompted extensive investigation into their roles in the central nervous system. nih.govresearchgate.net Research has uncovered a dual nature of these compounds, with some exhibiting neurotoxic properties while others confer neuroprotection, suggesting their potential involvement in the pathology and treatment of neurological disorders. researchgate.netnih.govnih.gov

Neuroprotective Effects

Several derivatives of the tetrahydroisoquinoline core structure have demonstrated significant neuroprotective capabilities in various experimental models. One such derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has been shown to protect cultured rat mesencephalic neurons, particularly tyrosine hydroxylase-positive (dopaminergic) neurons, from a range of dopaminergic neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine, rotenone, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ). nih.gov The protective effect of 1MeTIQ is stereoselective, with the (R)-enantiomer being significantly more active. nih.gov The mechanism does not appear to involve direct interaction with dopamine (B1211576) receptors or inhibition of mitochondrial respiratory complex I. nih.gov Instead, it is hypothesized that 1MeTIQ may act indirectly as an antioxidant, possibly by inducing the expression of anti-oxidative enzymes, as all the tested neurotoxins are known to induce oxidative stress. nih.gov

Further evidence of neuroprotection comes from studies on 1BnTIQ, which, despite being considered a potential endogenous neurotoxin, exhibits concentration-dependent effects. nih.gov At low micromolar concentrations (50 μM), 1BnTIQ displayed neuroprotective activity against glutamate-induced apoptosis in primary hippocampal cultures. nih.gov This suggests a complex role for these compounds, where concentration is a critical determinant of their biological effect. The broader family of isoquinoline (B145761) alkaloids also possesses neuroprotective properties through mechanisms such as reducing oxidative stress and exerting anti-inflammatory effects. mdpi.com

Impact on Neurotransmission Pathways

The primary focus of research into the neuropharmacological impact of tetrahydroisoquinolines has been on the dopaminergic system, due to its relevance in Parkinson's disease. researchgate.netnih.gov The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a key pathological feature of this disease. nih.gov Some THIQ derivatives, such as tetrahydropapaveroline (B182428) (THP), are derived from dopamine itself and are considered putative dopaminergic neurotoxins. nih.gov Conversely, other derivatives like 1MeTIQ exert a protective effect on these same neurons, although this action does not seem to stem from direct affinity for dopamine receptors. nih.gov The neurotoxin 1BnTIQ can be taken up by neurons via the dopamine transporter (DAT), allowing it to accumulate in dopaminergic neurons where it may exert pathological effects. nih.gov While the specific mechanisms of how these compounds modulate neurotransmission are still being fully elucidated, their influence is strongly linked to the viability and function of dopaminergic neurons. researchgate.netnih.govnih.gov

Potential in Neurological Disorders (e.g., Anti-Parkinsonian Agents, Alzheimer's Disease)

The connection between tetrahydroisoquinoline derivatives and Parkinson's disease (PD) is a significant area of study. nih.gov The structural resemblance of THIQs to the well-known parkinsonism-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has fueled this research. nih.govresearchgate.net Endogenous THIQs have been detected in the human brain, and studies have revealed that the concentration of 1MeTIQ is markedly reduced in the frontal lobe of parkinsonian patients compared to controls. nih.gov This finding, coupled with the demonstrated neuroprotective effects of 1MeTIQ, suggests it may play a role in protecting the brain from the degenerative processes associated with PD and aging. nih.govnih.gov In contrast, other derivatives like 1BnTIQ are considered potential endogenous risk factors for PD, as their concentration is elevated in the cerebrospinal fluid of parkinsonian patients, and chronic administration can produce parkinsonian-like symptoms in animal models. nih.gov These compounds can induce cell death via apoptosis, suggesting a potential role in the progressive neuronal loss seen in neurodegenerative diseases. nih.govnih.gov

Beyond Parkinson's, the broader THIQ family of alkaloids has also been noted for potential anti-Alzheimer's disease activities, though specific mechanisms for 6-chloro-1,2,3,4-tetrahydroisoquinoline in this context are less defined. nih.gov

Anticancer and Anti-proliferative Activities

The tetrahydroisoquinoline scaffold is a key component of several natural and synthetic compounds with potent cytotoxic and anticancer effects. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their potential as novel anticancer agents, showing promising results against various cancer cell lines. nih.gov

In Vitro and In Vivo Efficacy Studies

Derivatives of tetrahydroisoquinoline have demonstrated significant anti-proliferative activity in a range of cancer cell lines. nih.govnih.gov A study focusing on THIQ derivatives as anti-angiogenesis and anti-cancer agents found that a compound featuring a chloro group on the phenyl ring (GM-3-18) exhibited potent Kirsten rat sarcoma (KRas) inhibition against a panel of colon cancer cell lines. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were in the low micromolar to nanomolar range, indicating significant potency. nih.gov

Another study synthesized novel 5,6,7,8-tetrahydroisoquinolines and found that several compounds showed strong anticancer activity towards lung (A549) and breast (MCF7) cancer cell lines. nih.gov Specifically, compound 7e was most potent against the A549 cell line, while compound 8d was most effective against the MCF7 cell line, with IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Furthermore, THIQ-based microtubule-disrupting agents have shown efficacy in vivo, inhibiting tumor growth in xenograft models of breast cancer and multiple myeloma. dovepress.com

| Colon Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| Colo320 | 1.1 |

| DLD-1 | 10.7 |

| HCT116 | 1.2 |

| SNU-C1 | 0.9 |

| SW480 | 1.3 |

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7e | A549 (Lung) | 0.155 |

| 8d | MCF7 (Breast) | 0.170 |

| Doxorubicin (Control) | A549 (Lung) | 0.460 |

| Doxorubicin (Control) | MCF7 (Breast) | 0.520 |

Mechanism of Action in Cancer Cell Lines

The anticancer effects of tetrahydroisoquinoline derivatives are attributed to several distinct mechanisms of action. A key mechanism for the chloro-substituted derivative GM-3-18 is the inhibition of the KRas protein, which is a frequently mutated oncogene in many cancers, including colorectal cancer. nih.gov

Other novel tetrahydroisoquinoline derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), two crucial enzymes involved in cell cycle regulation and nucleotide synthesis, respectively. nih.gov Inhibition of these enzymes leads to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov For example, compound 7e caused cell cycle arrest at the G2/M phase and a 79-fold increase in apoptosis in A549 lung cancer cells. nih.gov Similarly, compound 8d induced cell cycle arrest at the S phase and a 69-fold increase in apoptosis in MCF7 breast cancer cells. nih.gov

Additionally, some THIQ-containing alkaloids function as microtubule-disrupting agents. dovepress.com By interfering with the microtubule network, these compounds can induce cell cycle arrest in the G2 phase, ultimately leading to p53-independent apoptosis in cancer cells. dovepress.com

Target Identification and Validation in Oncology

Derivatives of the tetrahydroisoquinoline scaffold have shown considerable promise as anticancer agents, with research focusing on identifying their specific molecular targets. nih.govsemanticscholar.org One area of investigation has been the inhibition of oncogenic proteins, such as KRas, which is frequently mutated in various cancers, including colon cancer.

In a study focused on developing anti-angiogenesis and anti-cancer agents, a series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit KRas. Among the tested compounds, a derivative bearing a chloro group at the 4-position of a phenyl ring attached to the THIQ core (GM-3-18) demonstrated significant KRas inhibition across multiple colon cancer cell lines. nih.gov The IC50 values for this compound ranged from 0.9 µM to 10.7 µM. nih.gov Molecular docking studies suggested that the activity of these compounds is related to hydrogen bonding interactions with amino acid residues, such as THR 74, within the target protein. nih.gov These findings highlight that THIQ derivatives, including those with chloro-substitutions, can be specifically designed to target and inhibit key drivers of cancer progression like KRas. nih.gov

Table 1: KRas Inhibition by a Chloro-Substituted THIQ Derivative (GM-3-18) in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Colo320 | Data not specified |

| DLD-1 | Data not specified |

| HCT116 | Data not specified |

| SNU-C1 | Data not specified |

| SW480 | Data not specified |

| GSK3B pretreated HCT116 | 0.9 - 10.7 |

Data derived from research on THIQ derivatives as KRas inhibitors. nih.gov

Antimicrobial Properties

The tetrahydroisoquinoline nucleus is a key component in a variety of synthetic and natural compounds that exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govnuph.edu.ua

Antibacterial Activity (Gram-positive and Gram-negative)

Tetrahydroisoquinoline derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that specific substitutions on the THIQ scaffold are crucial for potent antibacterial action. For instance, novel THIQ analogs incorporating a lipid-like choline (B1196258) moiety have been evaluated for their antibacterial properties. nih.gov Within this series, compound 138 was found to be more active against Gram-positive bacteria, while compound 139 showed superior activity against Gram-negative bacterial species. nih.gov

Another study focused on C1-substituted THIQ derivatives, which exhibited substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, with low minimum inhibitory concentration (MIC) values. rsc.org The antibacterial potential of THIQ derivatives has also been demonstrated against E. coli (Gram-negative) and S. aureus (Gram-positive). researchgate.net Furthermore, certain piperidinyl tetrahydrothieno[2,3-c]isoquinolines have shown significant activity against bacteria such as Bacillus cereus and Pseudomonas aeruginosa. acs.org

Table 2: Antibacterial Activity of Selected Tetrahydrothieno[2,3-c]isoquinoline Derivatives

| Compound | MIC (μg/mL) vs B. cereus | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs P. aeruginosa | MIC (μg/mL) vs E. coli |

|---|---|---|---|---|

| 5a | 7.0 | 8.0 | 9.0 | 8.0 |

| 6 | 8.0 | 7.0 | 8.0 | 7.0 |

| 7b | 9.0 | 7.0 | 9.0 | 8.0 |

| Amoxicillin (Standard) | 4.0 | 3.0 | 5.0 | 4.0 |

Data from a study on the antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines. acs.org

Antifungal and Antiviral Potential

The pharmacological versatility of the THIQ scaffold extends to antifungal and antiviral activities. nih.gov

Antifungal Activity: Novel N-substituted THIQ analogs have been synthesized and evaluated for their antifungal properties. In one study, compounds 145 and 146 produced a zone of inhibition against Candida glabrata comparable to the standard drug clotrimazole. nih.gov Further testing revealed that compound 145 was most potent against Saccharomyces cerevisiae with a MIC of 1 μg/ml, while compound 146 was more effective against Yarrowia lipolytica with a MIC of 2.5 μg/ml. nih.gov Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of THIQ, have also exhibited significant antifungal activity. nih.gov

Antiviral Activity: Isoquinoline alkaloids, the broader family to which THIQs belong, are recognized as an attractive target for discovering new antiviral agents. researchgate.neteurekaselect.com Research has shown that various THIQ derivatives possess activity against different viruses. For example, salsolinol, tetrahydropapaveroline, and N,N-dimethylsalsolinol have demonstrated activity against the Epstein-Barr virus. mdpi.com Other derivatives, such as dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts, were reported to be effective against HIV with IC50 values of 2.07 µg/mL and 23.6 µg/mL, respectively. mdpi.com

Anti-Mycobacterial Activity

Derivatives of tetrahydroisoquinoline have emerged as promising agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov A series of 5,8-disubstituted THIQ analogs were synthesized and evaluated for their anti-mycobacterial properties. nih.gov Among them, compounds 142 and 143 were identified as potent analogs against Mycobacterium tuberculosis. nih.gov Compound 143 also demonstrated potent inhibitory activity against the mycobacterial ATP synthetase enzyme with an IC50 value of 1.8 μg/ml, showing approximately 9-fold selectivity over the human equivalent enzyme. nih.gov

A separate investigation found that synthesized tetrahydroisoquinolines could inhibit the growth of M. tuberculosis H37Rv. nih.gov These compounds were shown to affect the whole-cell phenotype and inhibit the activity of the ATP-dependent MurE ligase, a crucial enzyme in the early stages of cell wall peptidoglycan biosynthesis. nih.gov The study highlighted that a 5-bromo-8-hydroxy substitution on the THIQ scaffold conferred a considerable increase in anti-TB potency. nih.gov

Other Reported Biological Activities

Beyond antimicrobial and anticancer effects, the THIQ scaffold has been utilized to develop compounds with other important therapeutic properties. chemimpex.com

Anti-inflammatory and Analgesic Effects

The this compound structure serves as a key intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The unique reactivity of this chlorinated derivative makes it a valuable component in drug discovery for creating targeted therapies. chemimpex.com

Studies on specific THIQ derivatives have confirmed this potential. The compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to possess pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.orgresearchgate.net In a model of formalin-induced arthritis in rats, this compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect 3.3 times greater than that of the standard drug diclofenac (B195802) sodium. biomedpharmajournal.org In a "hot plate" test for pain, the same compound at a 0.5 mg/kg dose showed analgesic activity two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org These results indicate that the THIQ framework is a promising scaffold for developing new non-narcotic analgesics and anti-inflammatory agents. biomedpharmajournal.orgresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| Amoxicillin |

| Acetylsalicylic acid |

| Clotrimazole |

| Diclofenac sodium |

| Metamizole sodium |

| Salsolinol |

| Tetrahydropapaveroline |

| N,N-dimethylsalsolinol |

| Dimethoxy-3,4-dihydroisoquinoline |

Antiparasitic Activity (e.g., Anti-schistosomal, Anti-trypanosomal)

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a structural component of various natural and synthetic compounds that have been investigated for a range of pharmacological activities, including action against parasitic infections. nih.govnuph.edu.ua

Anti-schistosomal Activity

Schistosomiasis is a significant parasitic disease, and the search for new effective compounds is ongoing. Research into novel analogs of the established anti-schistosomal drug praziquantel (B144689) (PZQ) has explored the incorporation of the tetrahydroisoquinoline nucleus. In one such study, several praziquantel analogs were synthesized to explore diversification of the aromatic and piperazine (B1678402) components. While most of the synthesized compounds did not show activity, two derivatives incorporating a THIQ-like structure demonstrated potent activity against Schistosoma mansoni. nih.gov These compounds exhibited 90% lethal concentration (LC90) values of 10 µM and 25 µM, respectively, highlighting the potential of this scaffold in the development of new anti-schistosomal agents. nih.gov

Anti-trypanosomal Activity

Human African Trypanosomiasis (HAT) remains a major health issue in sub-Saharan Africa, necessitating the development of new therapeutics. The tetrahydroisoquinoline scaffold has been identified as a promising starting point for novel antitrypanosomal drugs. Previous research indicated that THIQ analogs displayed in vitro activity against Trypanosoma brucei rhodesiense, with IC50 values ranging from 0.25 to 70.5 μM. bohrium.com

A more recent and extensive study involved the synthesis and evaluation of 80 compounds based on the core tetrahydroisoquinoline scaffold. This investigation provided a detailed structure-activity relationship and identified five derivatives with potent, sub-micromolar inhibition of T. b. rhodesiense growth. bohrium.com Four of these compounds also demonstrated high selectivity over mammalian cells, a critical parameter for drug development. bohrium.com These findings position the THIQ framework as an excellent lead for developing brain-permeable antitrypanosomal drugs. bohrium.com

| Compound | IC50 (µM) | Selectivity Index (SI) over Mammalian Cells |

|---|---|---|

| 3c | Sub-micromolar | > 50 |

| 12b | Sub-micromolar | > 50 |

| 17b | Sub-micromolar | > 50 |

| 26a | Sub-micromolar | > 50 |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, ATP synthetase)

Acetylcholinesterase Inhibition

The tetrahydroisoquinoline heterocyclic system has been considered in the structure-based design of new acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of Alzheimer's disease. nih.gov The goal of these inhibitors is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov While complex THIQ-containing natural alkaloids like Dauricine and jatrorrhizine (B191652) have been studied for their potential neuroprotective effects in the context of Alzheimer's disease, specific inhibitory data for simple derivatives such as this compound are not extensively detailed in the reviewed literature. nih.gov

ATP Synthetase Inhibition

The parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), and related alkaloids have been shown to interfere with mitochondrial energy production. Studies using mitochondria from mouse brains have demonstrated that TIQ can significantly inhibit mitochondrial respiration. nih.gov This inhibition occurs at Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain. nih.gov

The direct consequence of this Complex I inhibition is a significant reduction in the synthesis of adenosine (B11128) triphosphate (ATP). nih.gov Further investigations showed that dopamine-derived TIQ-like alkaloids, specifically tetrahydropapaveroline (THP) and tetrahydropapaverine (THPV), also produced significant inhibition of mitochondrial respiration and ATP synthesis, with THPV being the most potent among the compounds tested. nih.gov

| Compound | Primary Target | Effect |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Complex I | Significant inhibition of respiration and ATP synthesis |

| Tetrahydropapaveroline (THP) | Complex I | Significant inhibition of respiration and ATP synthesis |

| Tetrahydropapaverine (THPV) | Complex I | Most potent inhibitor of respiration and ATP synthesis |

Pharmacokinetics, Metabolism, and Toxicology Research Excluding Dosage/administration

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

While specific ADME studies for 6-Chloro-1,2,3,4-tetrahydroisoquinoline are not extensively detailed in publicly available literature, the metabolic fate of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), has been investigated and provides a strong predictive model for its chlorinated analog.

Research on the metabolism of structurally similar tetrahydroisoquinolines in rats indicates that the molecule undergoes several key biotransformations. A significant portion of the parent compound is often excreted without modification. nih.gov The primary metabolic pathways include hydroxylation, N-methylation, and aromatization. nih.gov

For the parent compound TIQ, studies have identified several metabolites after oral administration. nih.gov A significant percentage (76%) of TIQ is excreted unchanged. nih.gov The formation of 4-hydroxy-TIQ is a notable pathway, alongside minor N-methylation to produce 2-methyl-TIQ. nih.gov Another metabolic route is the aromatization, or dehydrogenation, of the tetrahydroisoquinoline ring to form isoquinoline (B145761). nih.gov

The presence of a chlorine atom at the 6-position on the benzene (B151609) ring of this compound is expected to influence these pathways. The electron-withdrawing nature of chlorine could affect the rate and extent of aromatic hydroxylation and may also introduce additional metabolic possibilities, such as dechlorination or hydroxylation at other positions on the aromatic ring, although this remains to be experimentally confirmed.

Table 1: Metabolites of 1,2,3,4-Tetrahydroisoquinoline (TIQ) in Rats (24h post-administration) Data extrapolated from a study on the parent compound TIQ and serves as a predictive model. nih.gov

| Metabolite | Percentage of Dose Excreted | Metabolic Pathway |

| Unchanged TIQ | 76% | - |

| 4-Hydroxy-TIQ | 2.7% | Hydroxylation |

| Isoquinoline | 2.5% | Aromatization |

| 2-Methyl-TIQ | 0.4% | N-methylation |

The biotransformation of this compound is likely mediated by the same enzyme systems responsible for metabolizing a vast array of xenobiotics. Phase I metabolism, which involves introducing or exposing functional groups, is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com

Studies on the metabolism of quinoline, the aromatized form of tetrahydroisoquinoline, have implicated specific CYP isozymes. For instance, CYP2E1 is principally involved in the formation of 3-hydroxyquinoline, while CYP2A6 is key in the formation of quinoline-1-oxide in human liver microsomes. nih.gov This suggests that CYP-mediated oxidation is a critical step in the metabolism of the isoquinoline core. Therefore, it is highly probable that CYP enzymes are responsible for the hydroxylation and subsequent metabolism of the this compound scaffold. mdpi.comnih.gov

Other enzymes may also play a role. In vitro studies have shown that enzymes such as horseradish peroxidase and fungal laccase can catalyze the oxidation of phenolic tetrahydroisoquinolines, leading to the formation of 3,4-dihydroisoquinolines. rsc.org This demonstrates the susceptibility of the tetrahydroisoquinoline ring to enzymatic oxidation through various catalytic mechanisms.

Analytical Methodologies for Biological Matrices

Accurate detection and quantification of this compound and its metabolites in biological matrices such as blood, plasma, and urine are essential for pharmacokinetic and toxicological studies. Methodologies often employ advanced chromatographic techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical tool for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity. nih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. nih.gov

A significant challenge in bioanalysis using LC-MS/MS is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. rsc.orgrsc.org To mitigate these effects, rigorous sample preparation is crucial. Common preparation techniques for different biological fluids are summarized below. rsc.org

Table 2: Common Sample Preparation Techniques for LC-MS/MS Analysis in Biological Matrices rsc.org

| Biological Matrix | Preparation Technique | Purpose |

| Urine | Direct injection or simple dilution | Minimizes sample manipulation for a relatively clean matrix. |

| Oral Fluid | Protein Precipitation (e.g., with acetonitrile) | Removes proteins that interfere with analysis and chromatography. |

| Plasma / Blood | Solid-Phase Extraction (SPE) | Provides extensive cleanup by separating the analyte from interfering matrix components based on physicochemical properties. |

For the analysis of this compound, a method would typically involve an SPE cleanup of a plasma sample, followed by separation on a reverse-phase LC column and detection using a triple quadrupole mass spectrometer (QQQ-MS) operating in selected reaction monitoring (SRM) mode for maximum sensitivity and specificity. nih.gov

For chiral molecules like substituted tetrahydroisoquinolines, which can exist as enantiomers, analyzing their optical purity is often necessary. Gas chromatography (GC) provides a high-resolution method for this purpose, particularly for the analysis of diastereomers. nih.govchemimpex.com

A robust method for determining the enantiomeric composition of tetrahydroisoquinolines involves pre-column derivatization with a chiral reagent. nih.govchemimpex.com The secondary amine of the tetrahydroisoquinoline is reacted with (–)-(1R)-menthyl chloroformate. nih.gov This reaction creates a pair of diastereomeric carbamates. These diastereomers, having different physical properties, can then be separated and quantified using a standard, non-chiral GC column coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer. nih.govchemimpex.com The method has proven effective for a variety of substituted tetrahydroisoquinolines in different matrices, including reaction mixtures and body fluids. nih.govchemimpex.com

Preliminary Toxicological Profiles and Safety Assessments

Preliminary toxicological data for this compound is available through standardized hazard classifications such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information provides a baseline safety assessment based on available data and computational models. However, it is noted that the comprehensive toxicological properties of this specific compound have not been thoroughly investigated. researchgate.net

According to aggregated GHS data, the compound is classified with several hazards. nih.gov It is considered harmful if swallowed and may cause skin and serious eye irritation. nih.gov Some notifications also indicate it may be toxic in contact with skin and may cause respiratory irritation. nih.gov

Table 3: GHS Hazard Classifications for this compound nih.gov

| Hazard Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2) |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |

| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) |

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). researchgate.net

Precautionary Statements and Hazard Classifications

Regulatory and safety information for this compound is available through aggregated data from notifications to the ECHA C&L Inventory. This information provides standardized hazard classifications and precautionary statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

The hazard classifications for this compound as provided by notifying companies are summarized below. nih.gov It is important to note that the percentage value indicates the ratio of notifications where that hazard code was provided. nih.gov

Table 1: GHS Hazard Classifications

| Hazard Class | Hazard Category | Percentage of Notifications |

|---|---|---|

| Acute Toxicity, Oral | Acute Tox. 4 | 100% |

| Skin Corrosion/Irritation | Skin Irrit. 2 | 100% |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | 100% |

| Acute Toxicity, Dermal | Acute Tox. 3 | 50% |

| Specific Target Organ Toxicity, Single Exposure | STOT SE 3 | 50% |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Aquatic Chronic 3 | 50% |

Data sourced from PubChem's aggregation of ECHA C&L Inventory notifications. nih.gov

Corresponding to these classifications, specific hazard (H-statements) and precautionary (P-statements) have been assigned.

Table 2: GHS Hazard Statements

| Code | Statement | Percentage of Notifications |

|---|---|---|

| H302 | Harmful if swallowed | 100% |

| H315 | Causes skin irritation | 100% |

| H319 | Causes serious eye irritation | 100% |

| H311 | Toxic in contact with skin | 50% |

| H335 | May cause respiratory irritation | 50% |

| H412 | Harmful to aquatic life with long lasting effects | 50% |

Data sourced from PubChem's aggregation of ECHA C&L Inventory notifications. nih.gov

Table 3: GHS Precautionary Statements

| Code | Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P262 | Do not get in eyes, on skin, or on clothing. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P316 | Get emergency medical help immediately. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P330 | Rinse mouth. |

| P332+P317 | If skin irritation occurs: Get medical help. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from PubChem's aggregation of ECHA C&L Inventory notifications. nih.gov

Future Directions and Translational Research

Development of Novel Therapeutic Agents

The 6-Chloro-1,2,3,4-tetrahydroisoquinoline moiety is a key intermediate in the synthesis of a variety of pharmaceuticals. dergipark.org.tr Its enhanced reactivity, owing to the chlorine substitution, makes it an attractive starting material for developing compounds with high efficacy and specificity. dergipark.org.tr Researchers have successfully utilized this scaffold to synthesize molecules with potential anti-inflammatory and analgesic properties, demonstrating its broad therapeutic relevance. dergipark.org.tr The development of novel therapeutic agents from this compound is an active area of research, with a focus on creating targeted therapies for complex diseases.

One of the primary therapeutic areas of interest for 6-Cl-THIQ derivatives is in the field of neurological disorders. The tetrahydroisoquinoline core is a common feature in many neuroactive compounds, and the addition of a chloro group at the 6-position can significantly influence the pharmacological properties of the resulting molecules. This modification can lead to enhanced binding affinity for specific receptors or enzymes in the central nervous system, paving the way for the development of new treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

Clinical Translation Potential of THIQ Analogs

While the broader class of tetrahydroisoquinoline (THIQ) analogs has shown considerable promise in preclinical studies, the specific clinical translation of derivatives from this compound is still an emerging area. One notable example from the broader THIQ class is the compound known as (+)-SJ733, which has advanced to Phase I clinical trials as a potent antimalarial agent. nih.govresearchgate.net This compound, however, is not a direct derivative of 6-Cl-THIQ. The successful progression of such analogs through the clinical trial pipeline underscores the therapeutic potential inherent in the THIQ scaffold.

The journey from a promising preclinical compound to a clinically approved drug is long and fraught with challenges. For analogs of 6-Cl-THIQ, this will involve extensive preclinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles. These studies are crucial for establishing a solid foundation for potential human trials. The insights gained from the clinical development of other THIQ derivatives will be invaluable in guiding the translational research of 6-Cl-THIQ analogs, helping to navigate the complexities of regulatory approval and clinical implementation.

Opportunities for Further Structural Optimization and Derivatization

The this compound scaffold offers numerous avenues for structural optimization and derivatization to enhance its therapeutic potential. The presence of the chlorine atom provides a key site for modification, and the tetrahydroisoquinoline ring system allows for substitutions at various positions to fine-tune the compound's pharmacological properties. Medicinal chemists can systematically alter the structure to improve factors such as potency, selectivity, metabolic stability, and oral bioavailability. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this optimization process. By synthesizing a series of analogs with different substituents and evaluating their biological activity, researchers can identify the key structural features required for a desired therapeutic effect. For instance, modifications at the nitrogen atom of the THIQ ring or the introduction of various functional groups on the aromatic ring can lead to significant changes in biological activity. nih.gov These systematic modifications allow for the creation of targeted therapies with improved efficacy and reduced side effects. dergipark.org.tr

Table 1: Potential Sites for Structural Optimization of this compound

| Position | Type of Modification | Potential Impact |

| N-2 (Nitrogen) | Alkylation, Acylation, Arylation | Altered solubility, metabolic stability, and receptor binding affinity. |

| C-1 | Substitution with various groups | Introduction of new pharmacophoric elements to target specific biological pathways. |

| Aromatic Ring | Introduction of additional substituents | Modulation of electronic properties and interaction with target proteins. |

| Chloro Group (C-6) | Replacement with other halogens or functional groups | Altered lipophilicity and binding interactions. |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

Integration of High-Throughput Screening and Computational Approaches

The integration of high-throughput screening (HTS) and computational methods is set to revolutionize the discovery and development of drugs based on the this compound scaffold. unife.it HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. nih.gov This technology can significantly accelerate the early stages of drug discovery by quickly narrowing down the number of candidate molecules for further investigation.